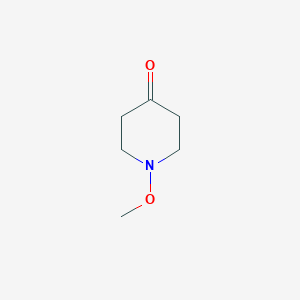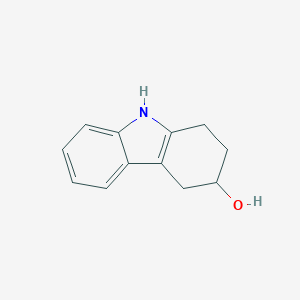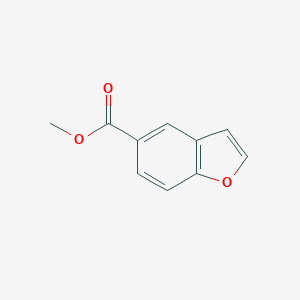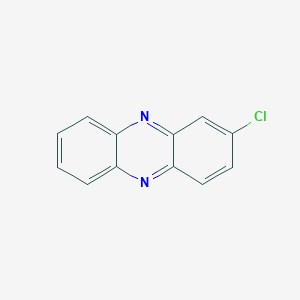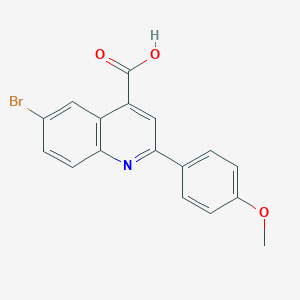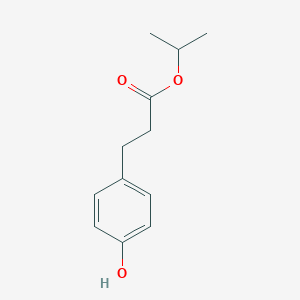
propan-2-yl 3-(4-hydroxyphenyl)propanoate
概要
説明
propan-2-yl 3-(4-hydroxyphenyl)propanoate is an ester compound characterized by the presence of an isopropyl group attached to the oxygen atom of the ester functional group, and a 4-hydroxyphenyl group attached to the propanoate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
準備方法
Synthetic Routes and Reaction Conditions
propan-2-yl 3-(4-hydroxyphenyl)propanoate can be synthesized through the O-alkylation of hydroxyl-substituted analogs. One method involves reacting isopropyl 3-(4-hydroxyphenyl)propanoate with methyl iodide and potassium carbonate in acetone . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of isopropyl 3-(4-hydroxyphenyl)propanoate often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
propan-2-yl 3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone are used for O-alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
propan-2-yl 3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of fragrances, flavoring agents, and other industrial chemicals.
作用機序
The mechanism of action of isopropyl 3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress . In anticancer research, it has been shown to reduce cell viability and suppress cell migration by modulating signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
propan-2-yl 3-(4-hydroxyphenyl)propanoate can be compared with other similar esters, such as:
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
- Butyl 3-(4-hydroxyphenyl)propanoate
These compounds share similar structural features but differ in the alkyl group attached to the ester functional group. The unique properties of isopropyl 3-(4-hydroxyphenyl)propanoate, such as its specific reactivity and biological activities, distinguish it from these similar compounds .
特性
IUPAC Name |
propan-2-yl 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9,13H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFUVLSQVBUFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)
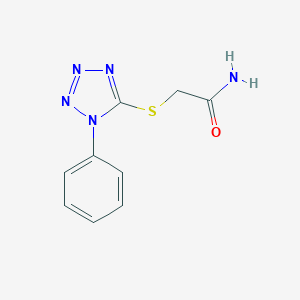
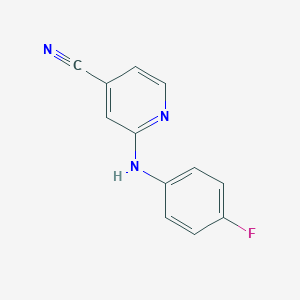
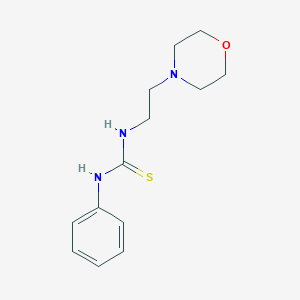
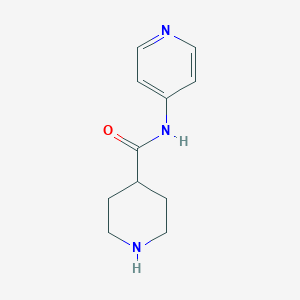
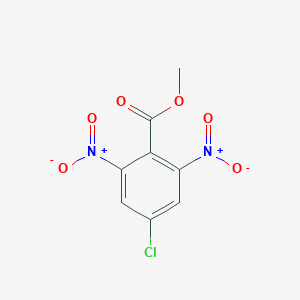
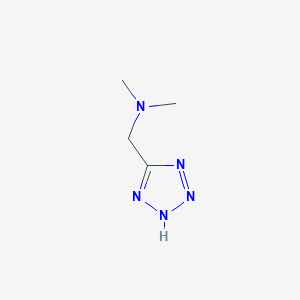
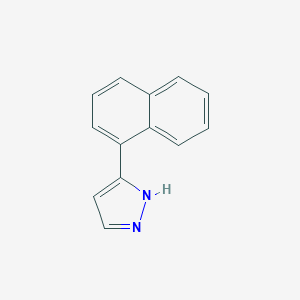
![4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride](/img/structure/B179635.png)
